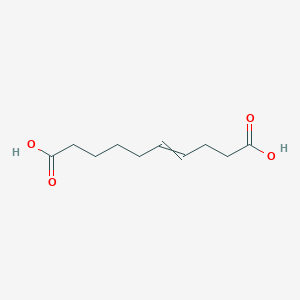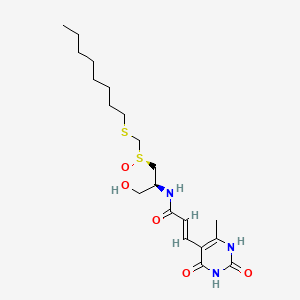
Dec-4-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dec-4-enedioic acid can be synthesized through various synthetic routes. One common method involves the oxidation of dec-4-ene using strong oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3). The reaction typically takes place under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale oxidation processes. These processes often utilize catalysts and optimized reaction conditions to achieve high yields and purity. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing the generation of hazardous by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Dec-4-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The double bond in the compound allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (e.g., bromine), acids (e.g., hydrochloric acid)
Major Products Formed
Oxidation: Higher oxidation state products such as carboxylic acids
Reduction: Alcohols and alkanes
Substitution: Halogenated derivatives and other substituted compounds
Wissenschaftliche Forschungsanwendungen
Dec-4-enedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of dec-4-enedioic acid involves its interaction with various molecular targets and pathways. As a medium-chain fatty acid, it can be metabolized by enzymes such as acyl-CoA dehydrogenases, leading to the production of energy and other metabolites. The compound’s double bond allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Dec-4-enedioic acid can be compared with other similar compounds, such as:
Fumaric acid: Another unsaturated dicarboxylic acid with similar chemical properties but different biological roles.
Cis-4-Decenedioic acid: A geometric isomer with different spatial arrangement of atoms, leading to distinct chemical and biological properties
Uniqueness
This compound is unique due to its specific double bond position and its ability to undergo a wide range of chemical reactions. Its structural properties make it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
72879-22-2 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
(Z)-dec-4-enedioic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1,3H,2,4-8H2,(H,11,12)(H,13,14)/b3-1- |
InChI-Schlüssel |
CXGDCGIPEJKSCK-IWQZZHSRSA-N |
SMILES |
C(CCC(=O)O)CC=CCCC(=O)O |
Isomerische SMILES |
C(CCC(=O)O)C/C=C\CCC(=O)O |
Kanonische SMILES |
C(CCC(=O)O)CC=CCCC(=O)O |
melting_point |
133 - 137 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-oxireno[j]isochromen-7-yl (3S)-3-hydroxybutanoate](/img/structure/B1240780.png)

![[(2S)-1-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B1240785.png)






![[(2E,7E)-tetradeca-2,7-dienyl] 4-amino-3-hydroxybenzoate](/img/structure/B1240800.png)

![[(1R,3R,4R,7R,8R,10Z,12R,14R,16S,17S,18R)-3,4-dihydroxy-7,11,14-trimethyl-2-methylidene-5-oxo-17-propan-2-yl-6-oxatetracyclo[10.7.0.03,8.014,18]nonadec-10-en-16-yl] 3-hydroxy-3,5-dimethylheptanoate](/img/structure/B1240803.png)

